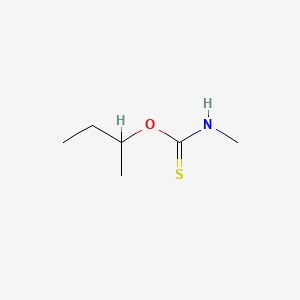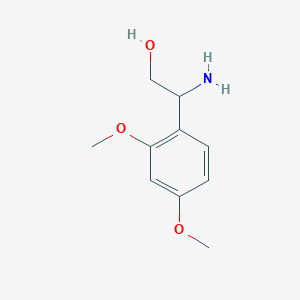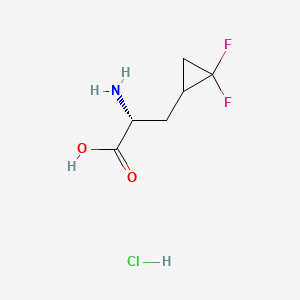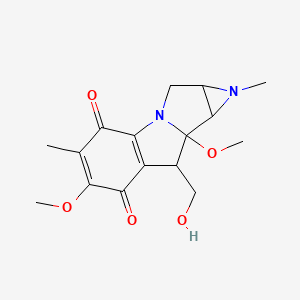
2-Cyano-3-(4-isopropoxyphenyl)propionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-cyano-3-(4-isopropoxyphényl)propionique est un composé organique de formule moléculaire C13H15NO3 et d'une masse moléculaire de 233,27 g/mol . . Ce composé est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-cyano-3-(4-isopropoxyphényl)propionique implique généralement la réaction du 4-isopropoxybenzaldéhyde avec le malononitrile en présence d'une base, suivie d'une hydrolyse acide . Les conditions de réaction incluent souvent :
Base : Ethoxyde de sodium ou tert-butoxyde de potassium
Solvant : Ethanol ou méthanol
Température : Température ambiante à des conditions de reflux
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour accueillir des quantités plus importantes. Le processus implique :
Réacteurs en vrac : Réacteurs à grande échelle avec un contrôle précis de la température et de la pression
Purification : Cristallisation ou chromatographie pour assurer une grande pureté du produit final
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-cyano-3-(4-isopropoxyphényl)propionique subit diverses réactions chimiques, notamment :
Oxydation : Peut être oxydé pour former les acides carboxyliques correspondants
Réduction : Réduction du groupe nitrile pour former des amines
Substitution : Réactions de substitution électrophile aromatique sur le cycle benzénique
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en conditions acides
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) ou hydrogénation avec un catalyseur au palladium
Substitution : Halogènes (Br2, Cl2) en présence d'un catalyseur acide de Lewis
Principaux produits formés
Oxydation : Acides carboxyliques correspondants
Réduction : Amines primaires
Substitution : Dérivés halogénés du composé d'origine
4. Applications de la recherche scientifique
L'acide 2-cyano-3-(4-isopropoxyphényl)propionique est utilisé dans divers domaines de la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes
Biologie : Investigué pour ses activités biologiques potentielles et ses interactions avec les biomolécules
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses
Industrie : Utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-cyano-3-(4-isopropoxyphényl)propionique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les voies métaboliques et les processus cellulaires . Le groupe nitrile et le cycle aromatique jouent un rôle crucial dans son affinité de liaison et sa spécificité envers ces cibles.
Applications De Recherche Scientifique
2-Cyano-3-(4-isopropoxyphenyl)propionic Acid is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(4-isopropoxyphenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . The nitrile group and the aromatic ring play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-cyano-3-(4-méthoxyphényl)propionique
- Acide 2-cyano-3-(4-éthoxyphényl)propionique
- Acide 2-cyano-3-(4-propoxyphényl)propionique
Unicité
L'acide 2-cyano-3-(4-isopropoxyphényl)propionique est unique en raison de la présence du groupe isopropoxy, qui confère des propriétés stériques et électroniques distinctes. Cette unicité peut influencer sa réactivité, son affinité de liaison et son comportement chimique global par rapport à ses analogues .
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-cyano-3-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(2)17-12-5-3-10(4-6-12)7-11(8-14)13(15)16/h3-6,9,11H,7H2,1-2H3,(H,15,16) |
Clé InChI |
WIYCVOLJHYTLKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)CC(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)


![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)




![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)

